molecular formula C22H46BrNOS B14480798 N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide CAS No. 70642-85-2

N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide

Cat. No.: B14480798
CAS No.: 70642-85-2
M. Wt: 452.6 g/mol
InChI Key: BSTJMUNNDOXYIW-UHFFFAOYSA-M
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Description

N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction is carried out under nucleophilic substitution conditions (SN2 mechanism), where the tertiary amine reacts with an alkyl halide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include dimethylhexadecylamine and 2-bromoethyl acetate, with the reaction carried out in a suitable solvent such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both surfactant and antimicrobial properties. This makes it particularly effective in applications requiring membrane disruption and surface activity .

Properties

CAS No.

70642-85-2

Molecular Formula

C22H46BrNOS

Molecular Weight

452.6 g/mol

IUPAC Name

2-acetylsulfanylethyl-hexadecyl-dimethylazanium;bromide

InChI

InChI=1S/C22H46NOS.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(3,4)20-21-25-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1

InChI Key

BSTJMUNNDOXYIW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCSC(=O)C.[Br-]

Origin of Product

United States

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